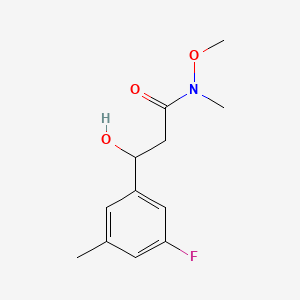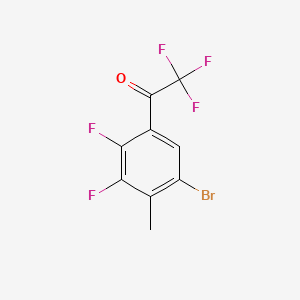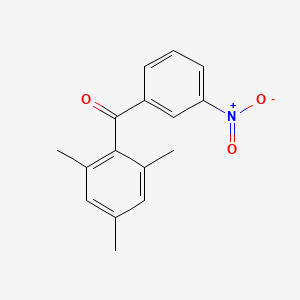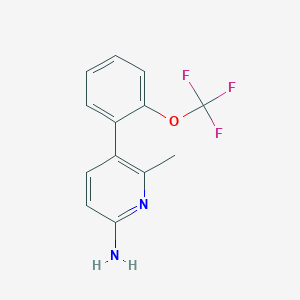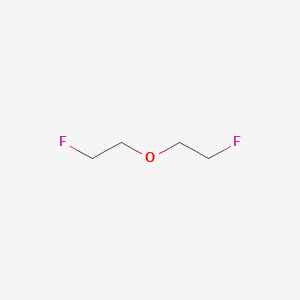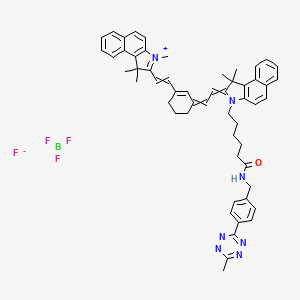
Cyanine7.5 tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7.5 tetrazine is a near-infrared (NIR) fluorescent dye that is widely used in bioimaging and other scientific applications. This compound is particularly noted for its high fluorescence quantum yield and its ability to undergo bioorthogonal reactions, making it suitable for in vivo imaging . The absorption and emission spectra of this compound are similar to those of indocyanine green, but it is significantly brighter.
Vorbereitungsmethoden
Cyanine7.5 tetrazine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye with a tetrazine derivative. The reaction conditions typically include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the process is often carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Cyanine7.5 tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This is the most notable reaction, where this compound reacts with strained alkenes or alkynes to form stable conjugates.
Substitution Reactions: The tetrazine moiety can participate in nucleophilic substitution reactions, often using reagents like amines or thiols.
Cycloaddition Reactions: The tetrazine group can also undergo cycloaddition reactions with dienophiles, leading to the formation of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Cyanine7.5 tetrazine has a wide range of applications in scientific research:
Bioimaging: Due to its high fluorescence quantum yield and NIR properties, it is extensively used for in vivo imaging to study biological processes.
Fluorescent Probes: It is used in the development of fluorogenic probes for detecting specific biomolecules.
Drug Delivery: The compound is used in targeted drug delivery systems where it helps in tracking the distribution of drugs within the body.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Wirkmechanismus
The primary mechanism of action of Cyanine7.5 tetrazine involves its ability to undergo bioorthogonal reactions, particularly the iEDDA reaction. This reaction allows for the specific and rapid labeling of biomolecules without interfering with native biological processes . The tetrazine moiety reacts with strained alkenes or alkynes, forming stable conjugates that can be detected through their fluorescent properties .
Vergleich Mit ähnlichen Verbindungen
Cyanine7.5 tetrazine is unique due to its high fluorescence quantum yield and its suitability for in vivo imaging. Similar compounds include:
Cyanine5 tetrazine: Another NIR dye, but with different absorption and emission spectra.
Cyanine5.5 tetrazine: Known for its far-red emission, making it suitable for different imaging applications.
Sulfo-Cyanine7 tetrazine: A water-soluble variant that is useful for aqueous environments.
This compound stands out due to its superior brightness and stability, making it a preferred choice for many bioimaging applications .
Eigenschaften
Molekularformel |
C55H58BF4N7O |
|---|---|
Molekulargewicht |
919.9 g/mol |
IUPAC-Name |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;trifluoroborane;fluoride |
InChI |
InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H |
InChI-Schlüssel |
TYBJGGWWXYOTON-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=C6CCCC(=C6)C=CC7=[N+](C8=C(C7(C)C)C9=CC=CC=C9C=C8)C)(C)C.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


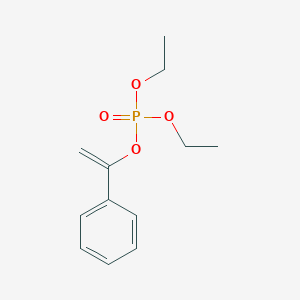
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)

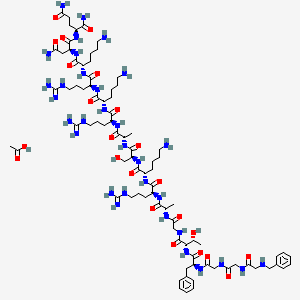
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)

![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
